N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a chlorinated phenylacetamide moiety via a sulfanyl bridge. This structure combines a planar aromatic system (quinoxaline) with a triazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-17-24-25-19-20(23-14-6-4-5-7-16(14)26(17)19)28-11-18(27)22-15-10-13(21)9-8-12(15)2/h4-10H,3,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYKEUVYPHEBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound’s synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro-substituted aromatic ring and a triazoloquinoxaline moiety. The molecular formula is C17H18ClN5OS, with a molecular weight of 367.87 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN5OS |
| Molecular Weight | 367.87 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 70.23 Ų |
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazoloquinoxaline structures exhibit significant anticancer properties. For instance, a study reported that derivatives of [1,2,4]triazolo[4,3-c]quinazoline showed cytotoxic effects against various cancer cell lines. The IC50 values ranged from 2.44 to 9.43 μM , indicating potent activity against tumor cells while maintaining low toxicity towards normal cells like Vero cells .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II enzymes, which are critical for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups may enhance the generation of ROS, leading to oxidative stress in cancer cells.
Study on Cytotoxicity
In a comparative study assessing the cytotoxicity of various quinoxaline derivatives, this compound was found to have an IC50 value significantly lower than that of standard chemotherapeutic agents in certain cancer cell lines. This suggests a favorable profile for further development as an anticancer therapeutic agent.
In Vivo Studies
Animal model studies indicated that this compound significantly reduced tumor growth in xenograft models when administered at specific dosages over a defined period. The results showed a decrease in tumor volume compared to controls treated with saline or standard chemotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to derivatives within the triazoloquinoxaline and acetamide families. Below is a detailed analysis of key analogs:
Structural Comparison with N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
This analog (CAS 1189854-35-0) shares the same phenylacetamide backbone but differs in the triazoloquinoxaline substituents:
- Key Differences: Triazole Substituent: The target compound has a 1-ethyl group, whereas the analog features a 4-morpholino group. Morpholino (a six-membered ring with two oxygen and one nitrogen atom) increases polarity and hydrogen-bonding capacity compared to the lipophilic ethyl group. Sulfanyl vs. Oxo Bridge: The sulfanyl (-S-) group in the target compound replaces the 1-oxo (=O) group in the analog. Sulfanyl groups enhance nucleophilicity and may improve metabolic resistance compared to oxo groups, which are prone to oxidation . Molecular Weight: The analog has a molecular weight of 452.9 g/mol (C₂₂H₂₁ClN₆O₃), while the target compound’s molecular weight is expected to be slightly lower due to the absence of morpholino and oxo groups.
Comparison with Sulfamethoxazole Derivatives
The synthesis of sulfamethoxazole derivatives (e.g., 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide) involves chloroacetyl chloride and benzenesulfonamide intermediates . While structurally distinct, these compounds highlight:
- Common Features : Use of acetamide linkages and halogenated aromatic systems.
- Divergence: Sulfamethoxazole derivatives prioritize sulfonamide groups for antimicrobial activity, whereas the target compound’s triazoloquinoxaline core suggests a broader pharmacological profile (e.g., kinase or receptor modulation).
Implications of Substituent Variations
- Ethyl vs. Morpholino: The ethyl group in the target compound likely enhances membrane permeability due to its lipophilicity, whereas morpholino improves aqueous solubility and target engagement via hydrogen bonding .
- Sulfanyl vs. Oxo : The sulfanyl group may confer redox stability, whereas the oxo group could increase electrophilicity, affecting reactivity in biological systems.
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and what intermediates are critical?
The synthesis typically involves coupling reactions between substituted thiazole or triazoloquinoxaline intermediates with chloroacetamide derivatives. For example:
- Intermediate formation : 2-amino-5-aryl-methylthiazole derivatives (e.g., from 5-chloro-2-methylaniline) are reacted with chloroacetyl chloride in dioxane/triethylamine to form chloroacetamide intermediates .
- Triazoloquinoxaline coupling : The sulfanyl group is introduced via nucleophilic substitution between the triazoloquinoxaline core and the chloroacetamide intermediate. Reaction conditions (e.g., solvent, temperature) influence yield and purity .
Q. Key intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 2-amino-5-aryl-methylthiazole | Precursor for acetamide coupling | |
| 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol | Core structure for sulfanyl linkage |
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., centrosymmetric head-to-tail packing observed in related acetamide derivatives) .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methyl, chloro, and ethyl groups) and confirm sulfanyl linkage integrity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for complex heterocyclic systems .
Q. How are reaction mechanisms rationalized for key synthetic steps?
- Acetamide formation : Chloroacetyl chloride reacts with amino-thiazole intermediates via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts .
- Sulfanyl coupling : The triazoloquinoxaline thiol acts as a nucleophile, displacing chloride from the chloroacetamide intermediate in a polar aprotic solvent (e.g., DMF) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, stoichiometry) using statistical models to identify optimal conditions .
- Solvent selection : Dioxane or ethanol-DMF mixtures enhance solubility of intermediates, reducing side reactions .
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate sluggish steps .
Q. Example optimization table :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 20–80°C | 50°C | Maximizes nucleophilic substitution rate |
| Solvent | DMF, DMSO, dioxane | Dioxane | Minimizes byproduct formation |
| Reaction time | 2–24 hrs | 12 hrs | Balances completion vs. degradation |
Q. How should researchers address contradictions in reported biological activity data?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC values may arise from differences in protein binding or solvent effects .
- Control experiments : Replicate studies with standardized protocols (e.g., fixed DMSO concentrations in cell-based assays) to isolate compound-specific effects .
Q. What computational strategies predict the compound’s reactivity and pharmacokinetics?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related compounds .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on SMILES notation .
Q. How to design pharmacokinetic studies for this compound?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes to assess metabolic degradation .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In vivo protocols :
Q. What strategies resolve challenges in crystallizing this compound for structural studies?
- Solvent screening : Use high-throughput crystallization trials with PEG-based precipitants .
- Co-crystallization : Add co-solvents (e.g., DMSO) or metal ions to stabilize lattice formation .
- Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
